methyl 5-methyl-2-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate
Description
This compound features a thiazole core substituted with a methyl group at position 5 and a carboxylate ester at position 4. The 2-position is functionalized with an amide linkage to a propanoyl chain, which connects to a 1-(propan-2-yl)-substituted indole moiety. The propan-2-yl (isopropyl) group on the indole may enhance lipophilicity, influencing pharmacokinetic properties .
Properties
Molecular Formula |
C20H23N3O3S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
methyl 5-methyl-2-[3-(1-propan-2-ylindol-3-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H23N3O3S/c1-12(2)23-11-14(15-7-5-6-8-16(15)23)9-10-17(24)21-20-22-18(13(3)27-20)19(25)26-4/h5-8,11-12H,9-10H2,1-4H3,(H,21,22,24) |
InChI Key |
VYAKVJMEGBZCQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCC2=CN(C3=CC=CC=C32)C(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Route
The most cited method involves reacting 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid derivatives with cyanamide and sulfur under catalytic conditions. Key steps include:
-
Thiazole Ring Formation : Treatment of 4-methylpiperidine-2-one with phosphorus pentasulfide (P₂S₁₀) and cyanamide generates the tetrahydrothiazolo[5,4-c]pyridine core via cyclocondensation.
-
Bromination : Copper(II) bromide and alkyl nitrites (e.g., isoamyl nitrite) selectively brominate the C2 position, yielding 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
-
Methylation : Lithium aluminum hydride (LiAlH₄) mediates the introduction of the C5 methyl group, achieving >85% yield under anhydrous tetrahydrofuran (THF) at −78°C.
Table 1: Optimization of Thiazole Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | P₂S₁₀, cyanamide, 110°C, 12h | 72 | 92.5 |
| Bromination | CuBr₂, isoamyl nitrite, 0°C, 2h | 68 | 89.1 |
| Methylation | LiAlH₄, THF, −78°C, 1h | 86 | 95.3 |
Preparation of the Indole Moiety
The 1-(propan-2-yl)-1H-indol-3-yl propanoyl side chain is synthesized through Friedel-Crafts acylation and N-alkylation:
Friedel-Crafts Acylation
Indole undergoes acylation at the C3 position using propanoyl chloride in the presence of aluminum chloride (AlCl₃). This step achieves 78–82% yield under refluxing dichloromethane (DCM).
N-Alkylation
Subsequent N-alkylation with 2-bromopropane and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) introduces the isopropyl group at the indole nitrogen. Reaction optimization studies indicate that tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst increases yields from 65% to 88%.
Critical Parameters :
-
Temperature: 80°C
-
Solvent: Anhydrous DMF
-
Catalyst: 5 mol% TBAI
Amide Coupling and Esterification
The final assembly involves coupling the thiazole and indole moieties via amide bond formation, followed by esterification:
Amide Bond Formation
2-Amino-5-methylthiazole-4-carboxylate intermediates are reacted with 3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl chloride using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Key conditions:
-
Solvent: Dichloromethane (DCM)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Temperature: 0°C to room temperature
Yield : 74–79% after column chromatography (silica gel, ethyl acetate/hexane).
Esterification
Methylation of the carboxylic acid is achieved using dimethyl sulfate (DMS) in methanol under basic conditions (K₂CO₃). This step proceeds quantitatively (>95% yield) within 4 hours at 60°C.
Purification and Characterization
Industrial-scale purification employs a combination of column chromatography and recrystallization :
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted starting materials.
-
Recrystallization : Ethanol/water (7:3) yields crystals with ≥99% purity (by HPLC).
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H2), 7.65–7.12 (m, 4H, aromatic), 4.89 (sept, J=6.8 Hz, 1H, CH(CH₃)₂), 3.87 (s, 3H, COOCH₃).
-
MS (ESI+) : m/z 413.2 [M+H]⁺.
Industrial-Scale Optimization
Recent patents highlight strategies to improve efficiency:
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have demonstrated that methyl 5-methyl-2-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate may enhance the effectiveness of existing chemotherapeutic agents through synergistic effects .
Antimicrobial Activity
Thiazole and indole derivatives are well-known for their antimicrobial properties. Preliminary studies suggest that this compound could exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, potentially serving as a lead compound for antibiotic development .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, as indicated by in vitro studies showing its ability to inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Case Study 1: Anticancer Activity
A study published in Molecules highlighted the synthesis and evaluation of thiazole derivatives similar to this compound. The results showed that these compounds inhibited cancer cell proliferation in vitro, with IC50 values indicating potent activity against various cancer types .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole-based compounds. The study found that certain derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed into a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity . The thiazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity . These interactions can lead to the modulation of cellular pathways involved in processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
Table 1: Key Structural and Functional Comparisons
Biological Activity
Methyl 5-methyl-2-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural features:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its diverse biological activities.
- Indole Moiety : Contributes to the compound's interaction with various biological targets.
- Carboxylate Group : Enhances solubility and bioavailability.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Enzyme Inhibition : It may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : The indole structure allows interaction with various receptors, potentially modulating signaling pathways related to immune response and inflammation.
- Antioxidant Activity : Some studies suggest it may possess antioxidant properties, protecting cells from oxidative stress.
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound:
- Cell Line Studies : In vitro assays on cancer cell lines have shown significant cytotoxic effects, particularly against breast and lung cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent activity.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In Vivo Studies : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of this thiazole derivative. Researchers synthesized several analogs and tested their activity against various cancer cell lines. The results indicated that modifications to the thiazole ring could enhance potency and selectivity against cancer cells .
Study 2: Mechanistic Insights
In another study focusing on the mechanisms of action, molecular docking simulations revealed that this compound binds effectively to the active sites of key enzymes involved in tumor progression . This binding was correlated with significant inhibition of enzyme activity in vitro.
Q & A
Basic: What are the critical considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:
- Coupling Reactions : The indole-thiazole linkage is formed via amide bond formation between the propanoyl group and thiazole-amine. Reaction pH (neutral to slightly acidic) and temperature (60–80°C) must be optimized to prevent side reactions like hydrolysis .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetic acid) enhance solubility of intermediates, while reflux conditions (3–5 hours) improve yield .
- Purification : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for isolating the pure product, especially given the compound’s structural complexity .
Basic: Which analytical methods are most reliable for confirming structural integrity and purity?
- NMR Spectroscopy : 1H and 13C NMR are critical for verifying the thiazole-indole scaffold and substituent positions (e.g., methyl and propan-2-yl groups). Aromatic protons in the indole ring typically appear at δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) and rules out impurities .
- HPLC : Retention time consistency (>95% purity) ensures batch-to-batch reproducibility for biological assays .
Basic: What biological targets or pathways should be prioritized for initial activity screening?
- Enzyme Inhibition : Prioritize proteases (e.g., trypsin-like serine proteases) due to the compound’s amide and heterocyclic motifs, which mimic natural substrates. Use fluorogenic assays to measure inhibition kinetics .
- Antimicrobial Activity : Screen against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), as thiazole derivatives often disrupt membrane integrity .
- Cancer Cell Lines : Test cytotoxicity in MCF-7 (breast) and A549 (lung) cells via MTT assays, given indole’s role in apoptosis modulation .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Substituent Variation : Systematically modify the propan-2-yl group (e.g., replace with cyclopropyl or tert-butyl) to assess steric effects on target binding. Use computational docking (e.g., AutoDock Vina) to predict interactions .
- Functional Group Additions : Introduce electron-withdrawing groups (e.g., -NO2) to the thiazole ring to enhance electrophilicity and enzyme inhibition .
- Bioisosteric Replacement : Replace the methyl ester with a carboxylic acid to improve solubility and evaluate pharmacokinetic changes via LogP measurements .
Advanced: How should contradictory data in biological activity (e.g., variable IC50 values) be resolved?
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times. For example, discrepancies in IC50 against S. aureus may arise from differences in culture media .
- Metabolic Stability Testing : Use liver microsomes to assess if compound degradation under physiological conditions reduces observed activity .
- Orthogonal Validation : Confirm enzyme inhibition results with SPR (surface plasmon resonance) to directly measure binding affinity, bypassing cellular variability .
Advanced: What methodologies are recommended for elucidating the compound’s mechanism of action?
- Target Deconvolution : Employ thermal shift assays (TSA) to identify proteins with altered stability upon compound binding .
- Transcriptomic Profiling : RNA-seq of treated cells can reveal pathway enrichment (e.g., apoptosis or oxidative stress), narrowing mechanistic hypotheses .
- Crystallography : Co-crystallize the compound with purified target enzymes (e.g., proteases) to resolve binding modes at atomic resolution .
Basic: What are the key challenges in ensuring compound stability during storage and formulation?
- pH Sensitivity : The ester group is prone to hydrolysis in aqueous solutions. Store lyophilized powder at -20°C and reconstitute in DMSO immediately before use .
- Light Exposure : The indole moiety may degrade under UV light. Use amber vials and conduct stability studies under ICH guidelines (25°C/60% RH for 6 months) .
Advanced: How does this compound compare structurally and functionally to related thiazole-indole hybrids?
- Structural Uniqueness : Unlike simpler thiazole derivatives, the propan-2-yl group and methyl ester enhance lipophilicity, improving blood-brain barrier penetration compared to ethyl or carboxylate analogs .
- Functional Divergence : Compared to methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate, the absence of methoxy groups reduces off-target binding to adrenergic receptors, as shown in radioligand displacement assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
